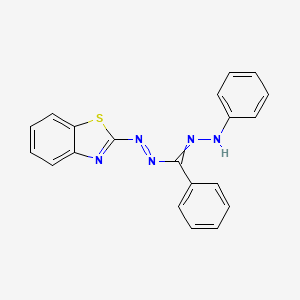![molecular formula C15H14N2S B1636944 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1636944.png)
1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and introduction of the thiol group. One common method involves the reaction of o-phenylenediamine with acetophenone in the presence of a strong acid catalyst to form the benzimidazole ring. The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Benzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives
科学研究应用
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The benzimidazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacks the benzimidazole ring and thiol group.
Benzimidazole: The parent compound without the phenylethyl and thiol groups.
2-Mercaptobenzimidazole: Similar structure but lacks the phenylethyl group.
Uniqueness
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol is unique due to the presence of both the phenylethyl and thiol groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H14N2S |
|---|---|
分子量 |
254.4 g/mol |
IUPAC 名称 |
3-(1-phenylethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-11H,1H3,(H,16,18) |
InChI 键 |
PDBWDOMEHQVCTH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
规范 SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1636863.png)
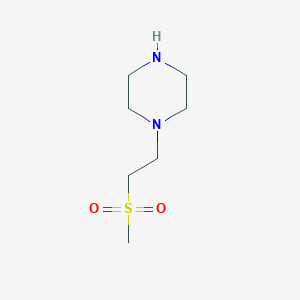
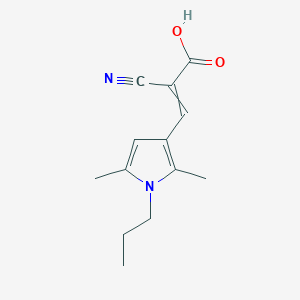
![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)
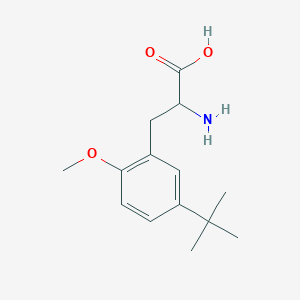
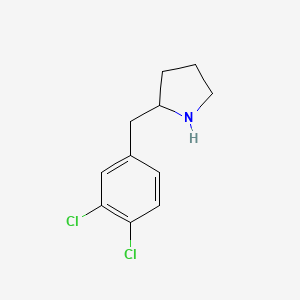
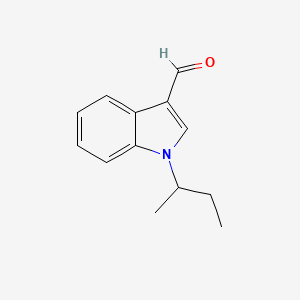
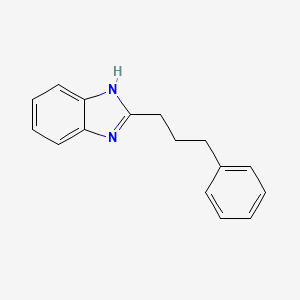
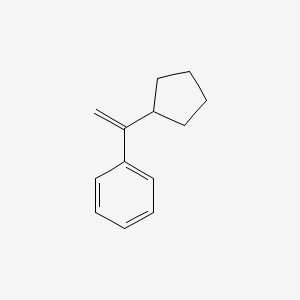
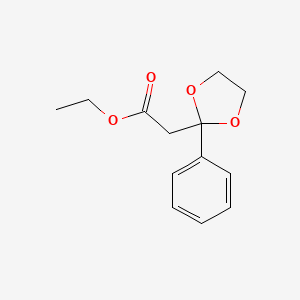
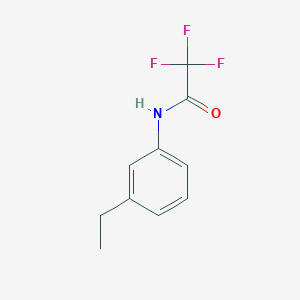
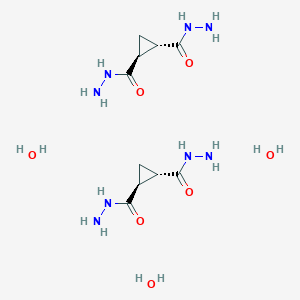
![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)
